molecular formula C19H18ClF4N3O B13405461 4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one

4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one

Cat. No.: B13405461
M. Wt: 415.8 g/mol
InChI Key: XYLLSIHMLHHZEF-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a diazepane ring, a benzyl group substituted with chlorine and fluorine, and a pyridine ring substituted with a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one typically involves multiple steps, including the formation of the diazepane ring and the introduction of the benzyl and pyridine substituents. Common synthetic routes may involve:

    Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate diamines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with the diazepane ring.

    Substitution with Chlorine and Fluorine: The chlorination and fluorination of the benzyl group can be carried out using reagents such as thionyl chloride and fluorine gas or other fluorinating agents.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the benzyl or pyridine rings are replaced with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Benzyl halides, pyridine derivatives

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloro-4-fluorobenzyl)-1,4-diazepan-5-one: Lacks the pyridine ring and trifluoromethyl group.

    1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one: Lacks the benzyl group substituted with chlorine and fluorine.

Uniqueness

4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one is unique due to the combination of its diazepane ring, benzyl group with chlorine and fluorine substitutions, and pyridine ring with a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C19H18ClF4N3O

Molecular Weight

415.8 g/mol

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methyl]-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one

InChI

InChI=1S/C19H18ClF4N3O/c20-16-9-15(21)3-2-14(16)12-27-8-7-26(6-5-18(27)28)11-13-1-4-17(25-10-13)19(22,23)24/h1-4,9-10H,5-8,11-12H2

InChI Key

XYLLSIHMLHHZEF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1=O)CC2=C(C=C(C=C2)F)Cl)CC3=CN=C(C=C3)C(F)(F)F

Origin of Product

United States

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